2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound includes a sulfanyl group and a cyano substituent, which contribute to its unique chemical properties and biological interactions.
2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide is classified as:
The synthesis of 2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common method includes the reaction of 4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinoline with thiourea derivatives followed by acylation to introduce the acetamide group.
The molecular formula is , with a molecular weight of approximately 300.37 g/mol. The compound exhibits specific stereochemistry due to the presence of multiple chiral centers in the tetrahydroisoquinoline moiety.
2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or reagents and are influenced by factors such as temperature and pH.
The mechanism of action for 2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide is not extensively documented but may involve interactions with biological targets such as enzymes or receptors.
Further research is necessary to elucidate the precise mechanisms involved in its biological activity.
Relevant data regarding these properties can often be found in safety data sheets provided by chemical suppliers .
2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide has potential applications in:
The tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active natural products and synthetic pharmaceuticals. This bicyclic system, featuring a fused benzene ring and partially saturated piperidine ring, provides a versatile three-dimensional framework amenable to extensive chemical modification. Its conformational rigidity and ability to engage in diverse molecular interactions underpin its significance in drug discovery targeting complex diseases, particularly cancer and multidrug resistance (MDR) [2] [9].
The intrinsic biological relevance of the THIQ scaffold is exemplified by its presence in clinically significant compounds. Trabectedin (Yondelis®), a complex marine-derived THIQ alkaloid, is approved for the treatment of advanced soft tissue sarcoma and relapsed ovarian cancer. Its mechanism involves binding the minor groove of DNA and interfering with transcription factors, ultimately inducing apoptosis in cancer cells. Furthermore, THIQ derivatives demonstrate potent activity against molecular targets critical in oncology and neurology. Research highlights their efficacy as inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter overexpressed in multidrug-resistant cancers. By inhibiting P-gp-mediated efflux, THIQ derivatives like the third-generation inhibitor MC70 (1) and its optimized analogs (e.g., compounds 3, 5, 8, 14, 15) can reverse resistance to frontline chemotherapeutic agents (e.g., doxorubicin, paclitaxel, vincristine), significantly enhancing their intracellular accumulation and cytotoxic efficacy in resistant cell lines like MCF-7/ADR [2].
Beyond P-gp modulation, THIQ derivatives exhibit activity against critical oncogenic targets. Recent studies identified novel THIQ-based hybrids (e.g., compound 8b) as potent inhibitors of Rearranged during Transfection (RET) tyrosine kinase, a key driver in certain thyroid and lung cancers, displaying binding affinity comparable to the approved drug alectinib (ΔG = -6.8 kcal/mol vs. -7.2 kcal/mol) [7]. Other derivatives, such as compound 3, target Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for stabilizing numerous oncoproteins, inducing significant apoptosis (59-fold increase) and cell cycle arrest in hepatocellular carcinoma (HEPG2) models [7]. The scaffold's ability to inhibit Kirsten rat sarcoma (KRas) oncoprotein, mutated in approximately 45% of colon cancers, further underscores its therapeutic potential, with compounds like GM-3-18 showing promising IC₅₀ values (0.9–10.7 µM) across various colorectal cancer (CRC) cell lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) [9]. This multifaceted target profile positions the THIQ scaffold as a cornerstone for developing novel anticancer agents.
Property | Value | Reference/Source |
---|---|---|
IUPAC Name | 2-((4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetamide | [4] [5] |
CAS Registry Number | 315246-76-5 | [4] [5] |
Molecular Formula | C₁₈H₁₇N₃OS | [4] [5] |
Molecular Weight | 323.42 g/mol | [4] [5] |
SMILES | O=C(N)CSC1=C(C#N)C2=C(C(C3=CC=CC=C3)=N1)CCCC2 | [4] |
Canonical SMILES | NC(=O)CSC1N=C(C2C=CC=CC=2)C2CCCCC=2C=1C#N | [5] |
InChI | InChI=1S/C18H17N3OS/c19-10-15-13-8-4-5-9-14(13)17(12-6-2-1-3-7-12)21-18(15)23-11-16(20)22/h1-3,6-7H,4-5,8-9,11H2,(H2,20,22) | [4] [5] |
InChI Key | LGVQWXYAWULHME-UHFFFAOYSA-N | [4] [5] |
Purity (Commercial) | ≥90% | [5] |
Physical Form (Typical) | Solid | [5] |
The strategic incorporation of the sulfanyl-acetamide moiety (–S–CH₂–C(=O)–NH₂) into bioactive molecules stems from its advantageous physicochemical and pharmacological properties. This functional group combines the metabolic stability and hydrogen-bonding capacity of the acetamide group with the flexibility and potential for hydrophobic interactions conferred by the thioether linkage. Historically, the sulfanyl-acetamide bridge has served as a versatile linker in molecular hybridization strategies, enabling the rational design of multi-target ligands and prodrugs [3] [6] [8].
Early applications focused on exploiting the hydrogen-bonding potential of the acetamide group. Research demonstrated that conjugating non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen with sulfa drugs via an acetamide linkage yielded novel urease inhibitors. Compounds like the ibuprofen-sulfathiazole conjugate (IC₅₀ = 9.95 ± 0.14 µM, 90.6% inhibition) and flurbiprofen-sulfamethoxazole conjugate (IC₅₀ = 13.39 ± 0.11 µM, 86.1% inhibition) exhibited potent competitive inhibition, attributed partly to the acetamide group's interactions with nickel ions and residues in the urease active site [3]. This highlighted the role of the acetamide as a key pharmacophore beyond merely a linker.
The sulfanyl-acetamide group gained prominence as a linker in hybrids targeting cancer and multidrug resistance. Its flexibility allows connected pharmacophores (e.g., THIQ, heterocycles like thiadiazole or pyrazoline) to adopt spatial orientations optimal for interacting with key residues in target proteins like P-gp, HSP90, or RET kinase. For instance, in P-gp inhibitors derived from THIQ scaffolds, the sulfanyl-acetamide linker facilitates optimal positioning of aromatic and hydrophobic substituents within the large, flexible substrate-binding pocket of the transporter, contributing to high reversal factors (e.g., RF > 1000 for compound 14) [2]. Similarly, in THIQ hybrids like compounds 6a–c, 8a–b, and 10 [7], this linker connects the THIQ core to arylacetamide or benzothiazole units, enabling synthesis of complex structures like tetrahydrothieno[2,3-c]isoquinolines (7a–c, 9a–b) via cyclization, thereby exploring novel chemical space for anticancer activity. The evolution of sulfanyl-acetamide hybrids reflects a shift towards leveraging this group for both its inherent target interaction potential and its utility in constructing pharmacologically active architectures.
Structural Feature | Biological Consequence | Example Compound/Ref. |
---|---|---|
Tetrahydroisoquinoline Core | Essential scaffold for P-gp inhibition, HSP90 binding, RET kinase inhibition; modulates MDR and oncogenic pathways. | MC70 (1), Compound 8b (RET), Compound 3 (HSP90) [2] [7] |
4-Cyano Group (THIQ) | Enhances target binding affinity (e.g., via H-bonding or dipole interactions); critical for P-gp inhibitory activity. | Core feature in subject compound [4] [5] [2] |
1-Phenyl Substituent (THIQ) | Provides hydrophobic interactions; influences potency/selectivity profile (e.g., P-gp vs other ABC transporters). | Core feature in subject compound [4] [5] |
Sulfanylacetamide Linker | Flexible spacer enabling optimal pharmacophore orientation; acetamide NH/CO can form key H-bonds with targets. | Subject compound, NSAID-sulfa conjugates [3] [4] [5] |
Chloro on Phenyl Ring | Significant boost in KRas inhibitory activity across multiple CRC cell lines (e.g., GM-3-18). | GM-3-18 (IC₅₀ 0.9-10.7 µM) [9] |
Nitrophenyl Group | Confers potent anticancer activity; induces apoptosis and cell cycle arrest (e.g., Compound 3 vs HEPG2). | Compound 3 (59-fold ↑ apoptosis) [7] |
Ring Fusion (e.g., Thieno-IQ) | Can enhance potency or modulate target specificity (e.g., Compounds 7a-c, 9a-b). | [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1